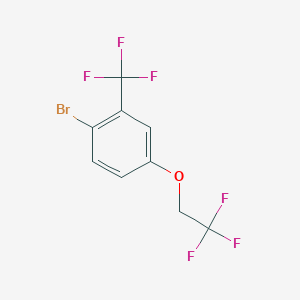
1-Bromo-4-(2,2,2-trifluoroethoxy)-2-(trifluoromethyl)benzene
Cat. No. B8201389
M. Wt: 323.03 g/mol
InChI Key: CUUUSMLFCWAEBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08796471B2
Procedure details


To a 2.4 M solution of sodium-tert-butoxide in THF (156.3 mL, 375 mmol, Chemetall) was added DMF (38.5 mL, 500 mmol) and then 2,2,2-trifluoroethanol (41.27 g, 413 mmol). After the addition of 2-bromo-5-fluorobenzotrifluoride (60.8 g, 250 mmol) the reaction mixture was heated to reflux and stirred at ˜80° C. for 7 h. After cooling to 25° C., TBME (800 mL) was added and the reaction mixture was washed with 1M HCl (400 mL), 5% NaHCO3 (400 mL) and 10% brine (400 mL). The organic layer was dried (Na2SO4), filtered and evaporated to dryness (60° C./≧5 mbar), affording the crude title product (80.0 g, 99.1%) as a yellow oil which was used without purification in the next step 1H NMR (CDCl3, 400 MHz) δ 4.38 (q, J=7.9 Hz, 2H), 6.98 (dd, J1=8.6 Hz, J2=2.7 Hz, 1H), 7.28 (d, J=2.7 Hz, 1H), 7.65 (d, J=8.9 Hz, 1H).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
CC(C)([O-])C.[Na+].C1COCC1.CN(C=O)C.[F:17][C:18]([F:22])([F:21])[CH2:19][OH:20].[Br:23][C:24]1[CH:29]=[CH:28][C:27](F)=[CH:26][C:25]=1[C:31]([F:34])([F:33])[F:32]>CC(OC)(C)C>[Br:23][C:24]1[CH:29]=[CH:28][C:27]([O:20][CH2:19][C:18]([F:22])([F:21])[F:17])=[CH:26][C:25]=1[C:31]([F:32])([F:33])[F:34] |f:0.1|
|
Inputs


Step One
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[Na+]
|
|
Name
|
|
|
Quantity
|
156.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
38.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
41.27 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(CO)(F)F
|
Step Three
|
Name
|
|
|
Quantity
|
60.8 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=C(C=C1)F)C(F)(F)F
|
Step Four
|
Name
|
|
|
Quantity
|
800 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(C)(C)OC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at ˜80° C. for 7 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to 25° C.
|
WASH
|
Type
|
WASH
|
|
Details
|
the reaction mixture was washed with 1M HCl (400 mL), 5% NaHCO3 (400 mL) and 10% brine (400 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried (Na2SO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness (60° C./≧5 mbar)
|
Outcomes


Product
Details
Reaction Time |
7 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(C=C(C=C1)OCC(F)(F)F)C(F)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 80 g | |
| YIELD: PERCENTYIELD | 99.1% | |
| YIELD: CALCULATEDPERCENTYIELD | 99.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

